molecular formula C7H12N2S B14445762 1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile CAS No. 75985-38-5

1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile

Cat. No.: B14445762
CAS No.: 75985-38-5
M. Wt: 156.25 g/mol
InChI Key: DXEFILDXSFLEIC-UHFFFAOYSA-N
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Description

1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile is an organic compound that features an aziridine ring, a three-membered heterocycle containing one nitrogen atom The presence of the aziridine ring imparts significant strain energy, making this compound highly reactive

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile typically involves the formation of the aziridine ring through cyclization reactions. One common method is the reaction of N-tosyl imines with in situ generated iodomethyllithium, which allows for efficient and general synthesis of aziridines . Another approach involves the reaction of aldimines with ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3 .

Industrial Production Methods: Industrial production of aziridines, including this compound, often employs similar synthetic routes but on a larger scale. The use of solid acid catalysts like Montmorillonite K-10 can enhance the efficiency and selectivity of the reactions .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.

    Oxidizing Agents: Agents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening reactions typically yield substituted amines or alcohols .

Mechanism of Action

The mechanism of action of 1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile involves its high reactivity due to the strain energy of the aziridine ring. This strain energy facilitates nucleophilic ring-opening reactions, leading to the formation of alkylated products . The compound can target thiol groups in proteins, making it useful in studying protein interactions and enzyme mechanisms .

Comparison with Similar Compounds

Uniqueness: 1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile is unique due to the presence of both a nitrile group and a methylsulfanyl group, which influence its reactivity and potential applications. The combination of these functional groups with the aziridine ring makes it a versatile compound in various fields of research and industry.

Properties

CAS No.

75985-38-5

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

1-(3-methylsulfanylpropyl)aziridine-2-carbonitrile

InChI

InChI=1S/C7H12N2S/c1-10-4-2-3-9-6-7(9)5-8/h7H,2-4,6H2,1H3

InChI Key

DXEFILDXSFLEIC-UHFFFAOYSA-N

Canonical SMILES

CSCCCN1CC1C#N

Origin of Product

United States

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